N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide

Description

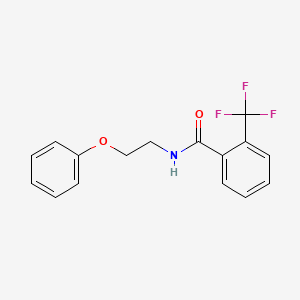

N-(2-Phenoxyethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzoyl moiety and a phenoxyethylamine substituent on the amide nitrogen. This structural framework confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for biological activity.

The trifluoromethyl group is a common pharmacophore in agrochemicals and drugs due to its electron-withdrawing effects, which improve binding affinity and resistance to enzymatic degradation. The phenoxyethyl side chain may influence solubility and target selectivity, as seen in related compounds like fluopyram, a pyridinyl-ethyl-benzamide fungicide .

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)14-9-5-4-8-13(14)15(21)20-10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGCTQSPKIFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide features a trifluoromethyl group that enhances its stability and bioavailability, alongside a phenoxyethyl moiety that may facilitate binding to specific biological targets. The structural characteristics are crucial for its interactions with enzymes and receptors.

Scientific Research Applications

The compound has several notable applications:

Chemistry

- Building Block : It serves as a building block in the synthesis of more complex organic molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in synthetic organic chemistry.

- Reactions : It can undergo various reactions:

- Oxidation : Converts the phenoxyethyl group to phenoxyacetic acid derivatives.

- Reduction : The amide group can be reduced to form amines.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted benzamides.

Biology

- Biochemical Probes : Investigated for potential use as biochemical probes or inhibitors in enzymatic studies. Its ability to interact with specific molecular targets suggests it may modulate enzyme activity through competitive or non-competitive inhibition.

- Receptor Binding : The phenoxyethyl group likely enhances binding affinity to hydrophobic pockets in target proteins, which can lead to altered physiological responses.

Medicine

- Therapeutic Properties : Explored for anti-inflammatory and anticancer activities. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death).

- Case Studies :

Industry

- Specialty Chemicals : Utilized in the development of specialty chemicals and materials with unique properties. The trifluoromethyl group contributes to the compound's distinct chemical behavior, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Agrochemical Activity

- Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide): A fungicide targeting succinate dehydrogenase (SDH). The pyridinyl-ethyl group enhances binding to fungal SDH, unlike the phenoxyethyl group in the target compound, which may alter target specificity .

- BZM (2-(Trifluoromethyl)benzamide): A pesticide metabolite with residues in food crops.

Pharmaceutical Activity

- AS-4370 : A gastrokinetic agent with a morpholine-benzyl substituent. Its activity stems from serotonin 5-HT4 receptor agonism, a mechanism distinct from trifluoromethyl benzamides with antimicrobial or anticancer properties .

- Capmatinib: A c-Met inhibitor for NSCLC. Its complex heterocyclic structure contrasts sharply with the simpler phenoxyethyl-benzamide scaffold, highlighting how extended aromatic systems are critical for kinase inhibition .

Substituent Effects on Physicochemical and Pharmacokinetic Properties

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogs. For example, in salicylamides, this group correlates with potent antimicrobial activity (e.g., 64–90% growth inhibition of Desulfovibrio piger at 1.10 µmol/L) .

- Phenoxyethyl vs.

- Hydroxy/Methoxy Groups : Hydroxyl groups in salicylamides enhance hydrogen bonding to microbial targets but may reduce oral bioavailability due to higher polarity .

Biological Activity

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its stability and bioavailability, and a phenoxyethyl moiety that may facilitate binding to specific biological targets. These structural characteristics are crucial for its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor in enzymatic studies, suggesting it may modulate enzyme activity through competitive or non-competitive inhibition.

- Receptor Binding : The phenoxyethyl group likely enhances binding affinity to hydrophobic pockets in target proteins, which can lead to altered physiological responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example:

- Cytotoxicity Studies : Related compounds have demonstrated promising cytotoxic effects against various cancer cell lines. In vitro studies show that these compounds can induce apoptosis, a critical mechanism for cancer treatment. For instance, derivatives have been found to be more potent than standard chemotherapeutics like cisplatin against certain cancer cell lines (e.g., MDA-MB-231) .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been suggested that the trifluoromethyl group contributes to reducing inflammatory responses by modulating pathways related to cytokine production and immune cell activation .

Case Studies

-

Cytotoxic Activity Evaluation :

- A study evaluated the cytotoxic effects of various benzamide derivatives, including this compound, against breast cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

- Table 1 summarizes the IC50 values of selected derivatives compared to cisplatin:

Compound IC50 (µM) Cell Line This compound 0.4 MDA-MB-231 Cisplatin 31.5 MDA-MB-231 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide 5.0 HT-29 -

Enzymatic Interaction Studies :

- Preliminary studies indicated that this compound interacts effectively with enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving coupling of 2-(trifluoromethyl)benzoyl chloride with 2-phenoxyethylamine. Key intermediates (e.g., Boc-protected amines) are characterized using -NMR and ESI-MS to confirm structural integrity. For example, similar benzamide derivatives were synthesized via Schotten-Baumann reactions, with -NMR showing distinct aromatic proton signals (δ 7.30–7.55 ppm) and trifluoromethyl group stability under acidic conditions .

Q. How is the compound’s purity assessed, and what analytical techniques are critical for quality control?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for purity analysis. Complementary techniques include -NMR to verify carbonyl resonance (~168 ppm) and IR spectroscopy for amide C=O stretching (~1650 cm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 362.3 for analogs) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting bacterial acps-pptase, given the trifluoromethyl group’s role in disrupting lipid biosynthesis . Use microplate-based fluorometric assays with positive controls (e.g., triclosan) and IC determination via dose-response curves. Parallel cytotoxicity screening in mammalian cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer : Replace the phenoxyethyl group with bioisosteres like thioether or pyridylmethyl moieties to reduce oxidative metabolism. Computational modeling (e.g., DFT calculations) predicts metabolic hotspots, while in vitro liver microsome assays quantify clearance rates. For example, fluorinated pyrimidine analogs showed improved half-life (t > 4 hrs in murine models) .

Q. How to resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC values across assays)?

- Methodological Answer : Validate target engagement using orthogonal methods:

- Surface Plasmon Resonance (SPR) to measure direct binding kinetics ().

- Crystallography to resolve binding modes (e.g., trifluoromethyl group occupying hydrophobic pockets).

- Genetic knockout models to confirm phenotypic consistency with enzyme inhibition .

Q. What strategies optimize in vivo biodistribution for CNS or tumor-targeting applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.